2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide
Description
This compound features a pyridine core substituted with a tert-butyl group (C6), cyano group (C3), and phenyl ring (C4). A sulfanyl (-S-) linker bridges the pyridine to a propanamide moiety, where the amide nitrogen is further substituted with a phenyl group.
Properties
Molecular Formula |
C25H25N3OS |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C25H25N3OS/c1-17(23(29)27-19-13-9-6-10-14-19)30-24-21(16-26)20(18-11-7-5-8-12-18)15-22(28-24)25(2,3)4/h5-15,17H,1-4H3,(H,27,29) |
InChI Key |
DTPYHMNZPRRKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Substitution Reactions: The tert-butyl, cyano, and phenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound under suitable conditions.
Amidation: The final step involves the formation of the amide bond by reacting the sulfanyl-pyridine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Features and Activities of Analogues
Key Structural and Functional Differences
Core Heterocycle :
- The pyridine core in the target compound (vs. carbazole, oxadiazole, or triazole in analogues) offers distinct electronic properties. Pyridine’s nitrogen atom may enhance hydrogen bonding or π-stacking in biological targets compared to carbazole’s fused aromatic system or oxadiazole’s electron-deficient ring .
In contrast, the chloro substituent in the carbazole analogue () may enhance halogen bonding with enzymes like Faah . The cyano group at C3 could act as a hydrogen bond acceptor, similar to the role of the oxadiazole’s nitrogen atoms in ’s α-glucosidase inhibitors .
Linker and Terminal Groups :
- The propanamide chain in the target compound provides greater conformational flexibility than the acetamide linker in and . This flexibility might influence binding kinetics in enzyme active sites .
- The N-phenyl group in the target compound (vs. N-aryl with CF3/Cl in ) reduces electronegativity but maintains aromatic interactions critical for target engagement .
Pharmacological and Physicochemical Insights
- Enzyme Inhibition Potential: The target compound’s amide group resembles the pharmacophore of Faah inhibitors (e.g., ’s carbazole analogue), suggesting possible activity against hydrolases. However, the pyridine core may shift selectivity compared to carbazole-based inhibitors . ’s oxadiazole-acetamides demonstrate that sulfanyl-linked heterocycles can achieve potent α-glucosidase inhibition (IC50 ~50 µM), implying the target compound could be optimized for similar targets .
Lipophilicity and Solubility : The tert-butyl and phenyl groups in the target compound likely increase logP compared to ’s triazole-acetamides, which contain a polar furan substituent. This could affect bioavailability and blood-brain barrier penetration .
Biological Activity
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide is C24H22N4OS. The compound features a pyridine ring substituted with tert-butyl and cyano groups, along with a sulfanyl linkage to an amide moiety. These structural components suggest potential interactions with various biological targets, influencing enzyme inhibition and protein binding.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors due to the presence of functional groups that enhance binding affinity. The cyano group, in particular, may facilitate interactions through electronic effects, making it a candidate for further pharmacological studies.
Anticancer Properties
Preliminary studies have indicated that compounds similar to 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiourea analogs have shown promising anticancer activity against breast cancer cell lines such as MCF-7 and T47D, suggesting that the compound may also possess similar properties .
Enzyme Inhibition
The structural characteristics of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide allow it to potentially inhibit key enzymes involved in cancer progression. Studies on related compounds have shown that they can inhibit enzymes like sirtuin and epidermal growth factor receptor (EGFR), which are critical in cancer cell proliferation .
Case Studies and Research Findings
- Cytotoxic Activity : A study on a structurally related compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value much lower than that of standard treatments like hydroxyurea . This suggests a potential for similar efficacy in 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide.
- Enzyme Interaction Studies : Research has shown that compounds with similar structures can modulate the activity of enzymes involved in tumor metabolism. The presence of the sulfanyl group may enhance the binding affinity to these enzymes, leading to increased inhibitory effects .
Comparative Analysis
To better understand the unique properties of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | Cyano and trifluoromethyl groups | Lacks pyridine and sulfanyl linkages |
| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | Similar acetamide structure | No cyano or pyridine substituents |
| 6-tert-butylpyridin-3-carbonitrile | Shares pyridine and cyano groups | Does not contain chloro or trifluoromethyl groups |
This table highlights how the unique combination of functional groups in 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide contributes to its distinct chemical and biological properties compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
